rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-tolylamine and methyl acrylate.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including
Esterification: The carboxylate group is introduced through an esterification reaction, typically using methyl acrylate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the p-tolyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors in the nervous system, modulating their activity.
Ion Channels: The compound could affect ion channels, altering cellular ion flow and signaling.
Comparison with Similar Compounds
Rel-methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds such as:
Methyl (3R,4S)-4-(phenyl)pyrrolidine-3-carboxylate hydrochloride: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the p-tolyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl (3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-14-8-12(11)13(15)16-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJYOUSEYSCJPW-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CNC[C@@H]2C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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